P-Aziridin-1-yl-N,N,N',N',N''-pentabutylphosphonimidic diamide
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Overview
Description
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide: is a complex organic compound that features an aziridine ring and a phosphonimidic diamide structure Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing aziridines is through the reaction of amines with alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines under basic conditions, expanding the scope of accessible N-alkyl aziridine products.
Industrial Production Methods: Industrial production of aziridines, including derivatives like P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures
Chemical Reactions Analysis
Types of Reactions: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products: The major products formed from these reactions include various amine derivatives and substituted aziridines, which can be further functionalized for specific applications.
Scientific Research Applications
P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive, allowing them to interact with various molecular targets. In biological systems, aziridines can form covalent bonds with nucleophilic sites in DNA and proteins, leading to crosslinking and potential cytotoxic effects . This reactivity is harnessed in medicinal chemistry for developing antitumor agents.
Comparison with Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954): An antitumor prodrug that is activated in certain tumors to form a potent bifunctional alkylating agent.
Aziridine-1-carbaldehyde oxime derivatives: Known for their chemical and biological properties, including complexation with metals.
Uniqueness: P-Aziridin-1-yl-N,N,N’,N’,N’'-pentabutylphosphonimidic diamide is unique due to its specific combination of an aziridine ring and a phosphonimidic diamide group. This structure imparts distinct reactivity and potential applications that differ from other aziridine derivatives. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
85459-06-9 |
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Molecular Formula |
C22H49N4P |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-[aziridin-1-yl-butylimino-(dibutylamino)-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C22H49N4P/c1-6-11-16-23-27(26-21-22-26,24(17-12-7-2)18-13-8-3)25(19-14-9-4)20-15-10-5/h6-22H2,1-5H3 |
InChI Key |
PTHPZMFEKZQDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=P(N1CC1)(N(CCCC)CCCC)N(CCCC)CCCC |
Origin of Product |
United States |
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